molecular formula C6H4Cl2N2O B13514220 2-(3,6-Dichloropyridazin-4-yl)acetaldehyde

2-(3,6-Dichloropyridazin-4-yl)acetaldehyde

Cat. No.: B13514220
M. Wt: 191.01 g/mol
InChI Key: VMKABGDAMVIGFP-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridazin-4-yl)acetaldehyde is a chemical compound with the molecular formula C6H5Cl2N3O It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloropyridazin-4-yl)acetaldehyde can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method is known for its selectivity and efficiency, producing high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These processes often utilize advanced techniques such as microwave-assisted synthesis to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dichloropyridazin-4-yl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2-(3,6-Dichloropyridazin-4-yl)acetaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3,6-Dichloropyridazin-4-yl)acetaldehyde include:

  • 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
  • 2-(3,6-Dichloropyridazin-4-yl)vinyl-amines

Uniqueness

This compound is unique due to its specific chemical structure and properties

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)acetaldehyde

InChI

InChI=1S/C6H4Cl2N2O/c7-5-3-4(1-2-11)6(8)10-9-5/h2-3H,1H2

InChI Key

VMKABGDAMVIGFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CC=O

Origin of Product

United States

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